Bis(2,4-di-tert-butylphenyl) hydrogen phosphate CAS number
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate CAS number
An In-Depth Technical Guide to Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP), a compound of significant industrial relevance and increasing scrutiny within the scientific community. Identified by its CAS Number 69284-93-1 , this organophosphate ester occupies a dual role: it is a valuable intermediate and polymer additive while also being a notable leachable compound with cytotoxic effects, particularly relevant in biopharmaceutical manufacturing.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of bDtBPP's properties, synthesis, applications, and analytical challenges.
Core Chemical Identity and Properties
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is an organophosphate diester characterized by two bulky 2,4-di-tert-butylphenyl groups attached to a central phosphate core.[3] These bulky substituents are critical to its function as a stabilizer by providing steric hindrance, yet they also define its physical properties and interactions in biological systems.
A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 69284-93-1 | [2][3][4][5] |
| Molecular Formula | C₂₈H₄₃O₄P | [2][3][4] |
| Molecular Weight | 474.61 g/mol | [2][3][4] |
| IUPAC Name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | [1][3] |
| Appearance | White to Off-White Solid | [6] |
| Boiling Point | 516.2 ± 60.0 °C (Predicted) | [6][7] |
| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage Temperature | 2-8°C | [2][7] |
Synthesis Methodologies: From Precursors to Product
The synthesis of bDtBPP is a critical process that dictates its purity and suitability for various applications. The primary and most established method involves the phosphorylation of 2,4-di-tert-butylphenol.
Primary Synthesis Route: Phosphorylation via Phosphorus Oxychloride
This well-established method relies on the reaction of 2,4-di-tert-butylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions.[1] The causality behind this choice is the high reactivity of POCl₃, which acts as an efficient phosphorylating agent. The reaction proceeds through a dichlorophosphate intermediate, which is subsequently hydrolyzed to yield the final hydrogen phosphate product.
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Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system must be thoroughly dried and maintained under an inert nitrogen atmosphere to prevent premature hydrolysis of POCl₃.
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Reagent Charging: 2,4-di-tert-butylphenol is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane).
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Phosphorylation: Phosphorus oxychloride is added dropwise to the solution at a controlled temperature (typically 0-5°C) to manage the exothermic reaction. The molar ratio of phenol to POCl₃ is critical for maximizing the yield of the desired bis-substituted product over mono- or tris-substituted analogs.
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Intermediate Formation: The reaction mixture is allowed to stir and slowly warm to room temperature over several hours to ensure the complete formation of the bis(2,4-di-tert-butylphenyl) phosphorodichloridate intermediate.
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Hydrolysis: Carefully and slowly, water or a dilute aqueous base is added to the reaction mixture to hydrolyze the dichlorophosphate intermediate. This step is highly exothermic and must be performed with caution.
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Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to remove unreacted phenol and other byproducts.[1]
Caption: The pathway of bDtBPP from polymer additive to cytotoxic agent.
Analytical Methodologies for Detection and Quantification
The need to monitor and control bDtBPP levels in bioprocessing has driven the development of sensitive analytical methods. The self-validating nature of these protocols ensures trustworthy quantification, which is essential for regulatory compliance and process control.
UPLC-UV Method for Routine Screening
Ultra-Performance Liquid Chromatography (UPLC) with UV detection is a robust and widely used method for quantifying bDtBPP. [1][8]
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Sample Preparation: An extractables study is performed by incubating the polymer material with a relevant solvent (e.g., ethanol or a model solvent stream) under exaggerated conditions (e.g., elevated temperature, extended time) to generate a sample for analysis. [9]2. Chromatographic System: A UPLC system equipped with a CSH (Charged Surface Hybrid) fluoro phenyl column or a similar C18 column is used. [9][8]3. Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and water. [9]4. Detection: A UV/Vis Diode Array Detector is set to a wavelength of 220 nm for optimal detection of bDtBPP. [9][8]5. Quantification: A certified reference standard of bDtBPP is used to create a calibration curve. The concentration in the sample is determined by comparing its peak area to the standard curve.
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Validation: The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Published methods report LODs in the range of 16-60 µg/L. [8] For higher sensitivity and specificity, especially in complex biological matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. [1]
Toxicology and Safety Profile
Beyond its impact on in-vitro cell cultures, bDtBPP raises broader toxicological concerns.
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Cytotoxicity: As established, it is cytotoxic to CHO cells and can inhibit cell growth at low concentrations. [1]* Endocrine Disruption: Studies have linked exposure to bDtBPP with alterations in thyroid and reproductive hormones, suggesting potential endocrine-disrupting properties. [1]* Environmental Presence: The compound has been detected in environmental samples like house dust, indicating widespread human exposure is possible. [1]
GHS Hazard Information
The following table summarizes the known hazard classifications for bDtBPP.
| Hazard Class | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Source: ChemicalBook[6]
Conclusion
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a molecule of significant complexity and consequence. Its utility as a polymer stabilizer is offset by its considerable risk as a cytotoxic leachable in high-purity applications like biopharmaceutical manufacturing. For scientists and engineers in this field, a thorough understanding of its origins, properties, and analytical detection is not merely academic—it is a prerequisite for ensuring product quality, process robustness, and patient safety. Continued research into alternative, non-leaching polymer additives and the development of more sensitive detection methods remain critical priorities for the industry.
References
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Google Patents.
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Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342. PubChem. Available at: [Link]
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Dorey, S., et al. (2015). Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. ECI Symposium Series. Available at: [Link]
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Bis(2,4-di-tert-butylphenyl) hydrogen phosphate. MySkinRecipes. Available at: [Link]
-
CAS#:69284-93-1 | Bis(2,4-di-tert-butylphenyl) hydrogen phosphate. Chemsrc. Available at: [Link]
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Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films. PubMed. Available at: [Link]
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Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. PubMed. Available at: [Link]
Sources
- 1. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]
- 2. Bis(2,4-di-tert-butylphenyl) phosphate certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. biosynth.com [biosynth.com]
- 6. Bis(2,4-di-tert-butylphenylphosphate | 69284-93-1 [chemicalbook.com]
- 7. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate [myskinrecipes.com]
- 8. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dc.engconfintl.org [dc.engconfintl.org]
